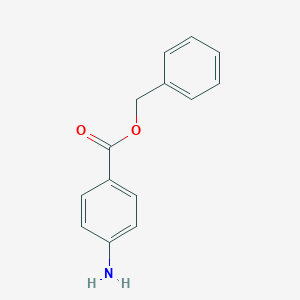

4-aminobenzoate de benzyle

Vue d'ensemble

Description

Benzyl p-aminobenzoate, also known as Benzyl p-aminobenzoate, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound Benzyl p-aminobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl p-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl p-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anesthésiques locaux

Le 4-aminobenzoate de benzyle a été utilisé dans la conception et la synthèse de composés benzoates comme anesthésiques locaux . La structure du composé a été modifiée par formation de bioisostères et modification par des groupes alkyles pour créer de nouveaux composés cibles . Ces composés ont montré de bons effets anesthésiques locaux lors de tests d’anesthésie de surface, d’anesthésie par infiltration et d’anesthésie par blocage .

Agents antimicrobiens

Les dérivés du this compound ont montré un potentiel en tant qu’agents antimicrobiens . La simple modification chimique du PABA non toxique a permis de constituer une activité antibactérienne, y compris l’inhibition du Staphylococcus aureus résistant à la méthicilline .

Agents antifongiques

Ces dérivés ont également présenté de puissantes propriétés antifongiques à large spectre . Cela en fait un domaine d’étude prometteur pour le développement de nouveaux traitements antifongiques.

Agents cytotoxiques

Certains dérivés du this compound ont montré une cytotoxicité notable pour la lignée cellulaire cancéreuse HepG2 . Cela suggère des applications potentielles dans le traitement du cancer.

Tests diagnostiques

Le 4-aminobenzoate de potassium, un dérivé du this compound, a été utilisé dans les tests diagnostiques de l’état du tube digestif .

Traitement des troubles dermatologiques

Le 4-aminobenzoate de potassium est utilisé pour le traitement principalement des troubles dermatologiques tels que la sclérodermie, la dermatomyosite et la maladie de Peyronie .

Mécanisme D'action

Target of Action

Benzyl 4-aminobenzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

The compound interacts with its targets by diffusing into nerve cells and binding to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses , leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

Benzyl 4-aminobenzoate affects the biochemical pathway involving the transmission of impulses along nerve fibers and at nerve endings . By inhibiting this pathway, it disrupts the biosynthesis of purines and thymidylate , which are essential for DNA replication and repair.

Pharmacokinetics

It is known that benzyl 4-aminobenzoate is used topically, indicating that it is absorbed through the skin . Its solubility in aqueous conditions (0.4 mg/ml) allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of benzyl 4-aminobenzoate’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of benzyl 4-aminobenzoate can be influenced by various environmental factors. For instance, its solubility allows it to remain localized in wounds, which is relevant for providing long-term pain relief . .

Analyse Biochimique

Biochemical Properties

Benzyl 4-aminobenzoate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sodium ion channels on nerve membranes, which is fundamental to its function as a local anesthetic . By binding to specific sites on these channels, Benzyl 4-aminobenzoate reduces the passage of sodium ions, thereby inhibiting nerve impulse conduction. This interaction is reversible, allowing for temporary loss of sensation without permanent damage to nerve cells.

Cellular Effects

The effects of Benzyl 4-aminobenzoate on various cell types and cellular processes are profound. In nerve cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a temporary loss of sensation This compound also influences cell signaling pathways by altering the membrane potential, which can affect downstream signaling events

Molecular Mechanism

At the molecular level, Benzyl 4-aminobenzoate exerts its effects primarily through the inhibition of sodium ion channels. This inhibition occurs via binding interactions with specific sites on the channel proteins, preventing the influx of sodium ions that are necessary for the propagation of nerve impulses . This mechanism of action is similar to other local anesthetics, which also target sodium ion channels to achieve their effects. Additionally, Benzyl 4-aminobenzoate may influence enzyme activity related to ion transport and cellular signaling, although detailed studies on these interactions are limited.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 4-aminobenzoate can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Benzyl 4-aminobenzoate can maintain its anesthetic effects for several hours, but repeated exposure or prolonged use may lead to reduced efficacy due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

The effects of Benzyl 4-aminobenzoate in animal models are dose-dependent. At low to moderate doses, it effectively induces local anesthesia without significant adverse effects. At higher doses, toxic effects such as tissue irritation, allergic reactions, and systemic toxicity can occur . These adverse effects highlight the importance of careful dosage control in both experimental and clinical settings to ensure safety and efficacy.

Metabolic Pathways

Benzyl 4-aminobenzoate is metabolized in the body through pathways involving ester hydrolysis and subsequent conjugation reactions. Enzymes such as esterases play a key role in the initial breakdown of the compound into its constituent parts, which are then further processed by the liver and excreted . These metabolic pathways ensure that Benzyl 4-aminobenzoate is efficiently cleared from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, Benzyl 4-aminobenzoate is transported and distributed via passive diffusion and active transport mechanisms. It can interact with various transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound may localize to specific regions such as the cytoplasm or membrane-bound organelles, depending on its chemical properties and the presence of targeting signals .

Subcellular Localization

The subcellular localization of Benzyl 4-aminobenzoate is influenced by its chemical structure and interactions with cellular components. It is often found in close proximity to cell membranes, where it exerts its primary effects on ion channels. Additionally, post-translational modifications and binding interactions with other proteins can direct Benzyl 4-aminobenzoate to specific subcellular compartments, enhancing its functional specificity .

Activité Biologique

Benzyl p-aminobenzoate, also known as benzocaine, is an ester formed from p-aminobenzoic acid (PABA) and benzyl alcohol. This compound has garnered attention in various fields due to its significant biological activities, including its applications as a local anesthetic, its antibacterial properties, and its potential in treating various diseases. This article provides a comprehensive overview of the biological activity of benzyl p-aminobenzoate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzyl p-aminobenzoate is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₁O₂

- Molecular Weight : 189.23 g/mol

The compound consists of a benzene ring attached to an aminobenzoate moiety, which contributes to its pharmacological properties.

1. Local Anesthetic Properties

Benzyl p-aminobenzoate is widely recognized for its local anesthetic effects. It works by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.

- Mechanism of Action : The compound inhibits the influx of sodium ions during depolarization, preventing action potentials from being generated.

Table 1: Local Anesthetic Potency Comparison

| Compound | Potency (IC50) | Mechanism |

|---|---|---|

| Benzyl p-aminobenzoate | 0.5 mM | Sodium channel blockade |

| Lidocaine | 0.2 mM | Sodium channel blockade |

| Bupivacaine | 0.1 mM | Sodium channel blockade |

2. Antibacterial Activity

Research has shown that benzyl p-aminobenzoate exhibits antibacterial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Benzyl p-aminobenzoate demonstrated moderate antibacterial activity against certain strains but was ineffective against others such as Escherichia coli and Staphylococcus aureus.

Table 2: Antibacterial Efficacy of Benzyl p-Aminobenzoate

| Bacterial Strain | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 0 | None |

| Salmonella typhimurium | 8 | Weak |

3. Antioxidant Activity

Benzyl p-aminobenzoate has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Study Results : The compound showed significant radical scavenging activity in vitro, suggesting potential protective effects against oxidative damage.

Case Study 1: Local Anesthetic Use in Dental Procedures

A clinical trial assessed the effectiveness of benzyl p-aminobenzoate as a local anesthetic in dental procedures. Patients reported satisfactory pain relief with minimal side effects.

Case Study 2: Antibacterial Efficacy in Wound Management

In a controlled study involving wound infections, benzyl p-aminobenzoate was applied topically. The results indicated a reduction in infection rates compared to untreated controls.

Propriétés

IUPAC Name |

benzyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOPOOMCXJPWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172473 | |

| Record name | Benzyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19008-43-6 | |

| Record name | Benzoic acid, 4-amino-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19008-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl p-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019008436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19008-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl p-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL P-AMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5LYM6X12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.